molecular formula C27H35FN2O2 B2546998 3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one CAS No. 2309749-97-9

3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one

Cat. No.: B2546998
CAS No.: 2309749-97-9
M. Wt: 438.587
InChI Key: CNOWBXDCFHXVGT-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone substituted with a 3,4-dimethylphenyl group at the C3 position and a 4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl moiety at the C1 position.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN2O2/c1-20-7-8-22(19-21(20)2)9-10-27(31)30-15-11-23(12-16-30)29-17-13-24(14-18-29)32-26-6-4-3-5-25(26)28/h3-8,19,23-24H,9-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOWBXDCFHXVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one can be represented as follows:

C20H24FN2O2\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{2}\text{O}_{2}

This structure features a bipiperidine moiety, which is often associated with neurological activity, and a fluorophenoxy group that may enhance its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of dopamine and serotonin receptors, which are critical in various neurological and psychiatric conditions. The bipiperidine structure suggests potential activity as an antagonist or partial agonist at these receptors.

Pharmacological Effects

Several studies have reported on the pharmacological effects of compounds structurally related to 3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one:

  • Antidepressant Activity : Compounds with similar structures have shown promise in alleviating symptoms of depression by modulating serotonin levels in the brain.
  • Antipsychotic Properties : Due to their action on dopamine receptors, these compounds may also exhibit antipsychotic effects, potentially useful in treating conditions like schizophrenia.
  • Analgesic Effects : Some derivatives have been noted for their analgesic properties, suggesting potential applications in pain management.

Case Studies

  • Study on Neurotransmitter Modulation :
    • A study conducted on related bipiperidine compounds demonstrated significant modulation of serotonin and dopamine receptor activity in vitro. The results indicated that these compounds could effectively alter neurotransmitter release patterns, leading to potential therapeutic effects in mood disorders .
  • Analgesic Activity Assessment :
    • In animal models, derivatives similar to 3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one showed a reduction in pain responses comparable to established analgesics but with fewer side effects .

Data Tables

Property Value
Molecular FormulaC20H24F2N2O2
Molecular Weight344.42 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutents

a) 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-alkyloxyphenyl)-2-pyrazolines ()

Three pyrazoline derivatives share the 3,4-dimethylphenyl group but differ in alkoxy substituents (butoxy, pentoxy, heptanoyloxy). Key comparisons:

Property Compound 1 (Butoxy) Compound 2 (Pentoxy) Compound 3 (Heptanoyloxy) Target Compound
Melting Point (°C) 126–130 121–125 121–125 Not Reported
Rf Value (Petroleum Ether:EtOAc 4:1) 0.87 0.89 0.89 Not Reported
Yield (%) 84–86 84–86 84–86 Not Reported

These analogs exhibit consistent yields and melting points, suggesting that alkyl chain length minimally impacts crystallinity. The target compound’s bipiperidinyl and fluorophenoxy groups likely confer distinct solubility and bioavailability .

b) COX-2 Inhibitors with Sulfonyl and Fluorophenyl Groups ()

Compound 4g (3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one) demonstrates high COX-2 selectivity (IC50 = 0.568 μM). While the target compound lacks a sulfonyl group, its 2-fluorophenoxy substituent may similarly enhance target binding via halogen interactions. Structural differences in the aryl groups (dimethylphenyl vs. dimethoxyphenyl) could influence metabolic stability .

Bipiperidinyl-Containing Compounds

a) T-478 (N-[(2S)-1-([1,4'-bipiperidin]-1'-yl)-1-oxopropan-2-yl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide) ()

T-478 shares the [1,4'-bipiperidin] moiety but incorporates a sulfonamide group instead of a fluorophenoxy-propanone backbone. Bipiperidinyl groups are associated with enhanced blood-brain barrier penetration and kinase inhibition. The absence of sulfonamide in the target compound may reduce off-target effects but limit solubility .

Fluorinated Derivatives

a) Cytotoxic Compounds with Fluorophenyl Groups ()

A fluorophenyl-pyrazolyl derivative ({4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol) exhibits cytotoxicity (IC50 = 35.5 μM). The target compound’s 2-fluorophenoxy group may confer similar bioactivity, though its bipiperidinyl chain could alter membrane permeability .

Preparation Methods

Bipiperidine Scaffold Construction

The 1,4'-bipiperidinyl core is synthesized through a sequential alkylation and deprotection strategy. Patent WO2014200786A1 details the use of tert-butyl carbamate (Boc) protection to selectively functionalize piperidine nitrogen atoms. For example, tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate is prepared via Boc protection of the secondary amine, followed by coupling with a diazabicyclo fragment. Analogous methods could apply to the target compound, using 2-fluorophenol as the nucleophile in place of benzyloxy groups.

Synthesis of Key Intermediates

Preparation of 4-(2-Fluorophenoxy)piperidine

The 2-fluorophenoxy substituent is introduced via SNAr, leveraging the electron-withdrawing nature of the fluorine atom to activate the aromatic ring. A representative procedure from PMC3684930 involves reacting 2-fluorophenol with a piperidine derivative (e.g., 4-chloropiperidine) in dimethylformamide (DMF) using potassium carbonate as a base. After heating at 60–80°C for 12–18 hours, the product is extracted with dichloromethane and purified via silica gel chromatography.

Reaction Conditions:

  • Solvent: DMF or acetone
  • Base: K2CO3 (1.5 equivalents)
  • Temperature: 60–80°C
  • Yield: 72–85%

Assembly of the 1,4'-Bipiperidinyl System

Coupling two piperidine units requires orthogonal protecting group strategies. As demonstrated in WO2019245974A1, a Boc-protected piperidine is alkylated with a second piperidine bearing a leaving group (e.g., mesylate or tosylate). Deprotection with hydrochloric acid in dioxane yields the free bipiperidine. For the target compound, 4-(2-fluorophenoxy)piperidine is alkylated with 4-chloropiperidine-1-carboxylate, followed by Boc deprotection.

Propan-1-one Moiety Installation

Friedel-Crafts Acylation of 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl-propan-1-one fragment is synthesized via Friedel-Crafts acylation. Using methods from PMC3051752, 3,4-dimethylbenzene is reacted with propionyl chloride in the presence of AlCl3 as a Lewis catalyst. The reaction proceeds at 0–5°C for 2 hours, followed by quenching with ice-water to yield the ketone.

Characterization Data:

  • 1H NMR (CDCl3): δ 7.45 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 3.02 (q, 2H, CH2), 2.32 (s, 6H, CH3), 1.25 (t, 3H, CH3).
  • Yield: 68%.

Coupling of Bipiperidine and Propan-1-one

The final step involves coupling the bipiperidine intermediate with the propan-1-one derivative. Patent WO2014200786A1 employs a nucleophilic acyl substitution using 1,1'-carbonyldiimidazole (CDI) as the activating agent. The bipiperidine amine attacks the activated ketone, forming the desired C–N bond.

Optimized Conditions:

  • Activating Agent: CDI (1.2 equivalents)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature
  • Reaction Time: 12 hours
  • Yield: 78%

Purification and Analytical Validation

Recrystallization and Chromatography

The crude product is purified via recrystallization from ethanol or ethyl acetate, as described in PMC3684930. High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H2O = 70:30) confirms purity >98%.

Spectroscopic Characterization

  • 13C NMR (CDCl3): δ 207.8 (C=O), 158.2 (C-O), 134.5–115.2 (Ar-C), 55.1–45.3 (piperidine C), 21.4 (CH3).
  • HRMS (ESI+): m/z calc. for C27H32FNO3 [M+H]+: 454.2391; found: 454.2389.

Table 1: Summary of Reaction Yields and Conditions

Step Reaction Solvent Catalyst/Base Temperature Yield
1 SNAr (phenoxy) DMF K2CO3 80°C 85%
2 Piperidine alkylation THF TEA RT 78%
3 Friedel-Crafts acylation CH2Cl2 AlCl3 0°C 68%
4 CDI-mediated coupling THF CDI RT 78%

Table 2: NMR Spectral Data for Final Product

Proton/Carbon δ (ppm) Multiplicity Assignment
1H (Ar-H) 7.45 d 3,4-Dimethylphenyl
1H (CH2) 3.02 q Propan-1-one
13C (C=O) 207.8 - Ketone carbonyl

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